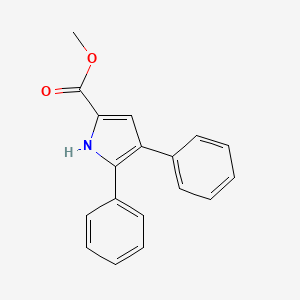
Methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of two phenyl groups attached to the 4th and 5th positions of the pyrrole ring, and a methyl ester group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,4-diketones with ammonia or primary amines, followed by esterification. For instance, the reaction of 1,4-diphenyl-1,4-butanedione with ammonia in the presence of a catalyst can yield the desired pyrrole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-diones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrrole ring itself.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-diones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism by which methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate exerts its effects is related to its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Similar structure but with bromine atoms instead of phenyl groups.
Methyl 5-methyl-3,4-diphenyl-1H-pyrrole-2-carboxylate: Contains an additional methyl group on the pyrrole ring.
Uniqueness
Methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrole derivatives and can lead to different applications and properties.
Propriétés
Numéro CAS |
65117-76-2 |
|---|---|
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C18H15NO2/c1-21-18(20)16-12-15(13-8-4-2-5-9-13)17(19-16)14-10-6-3-7-11-14/h2-12,19H,1H3 |
Clé InChI |
HQQDSFUPUSHONR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



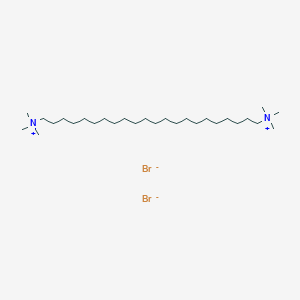

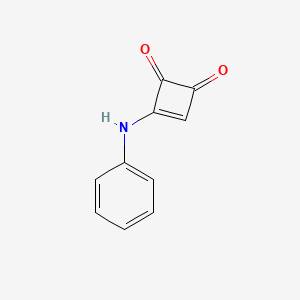
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)

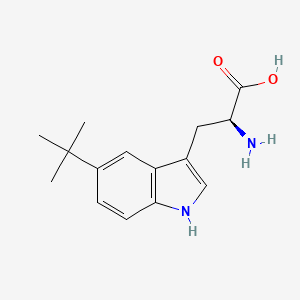



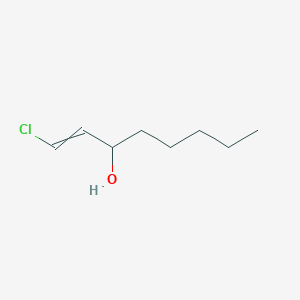
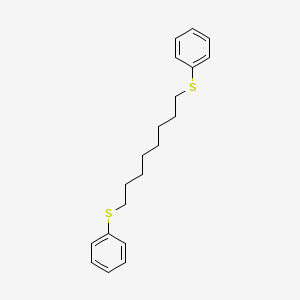
![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)

